2-(3-オキソ-1,2,3,4-テトラヒドロキノキサリン-2-イル)-N-フェネチルアセトアミド

説明

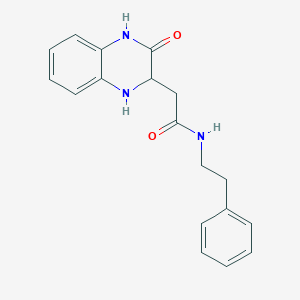

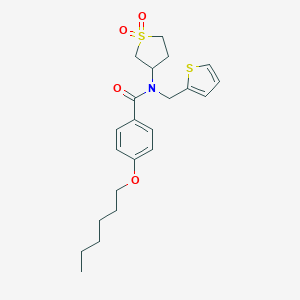

“2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide” is a chemical compound with the linear formula C17H17N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H17N3O2 . The molecular weight of the compound is 295.344 .作用機序

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide blocks the activity of the NMDA receptor, leading to a decrease in calcium influx and subsequent inhibition of downstream signaling pathways.

Biochemical and Physiological Effects:

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has been shown to have several biochemical and physiological effects. It has been shown to decrease glutamate release, reduce oxidative stress, and inhibit the proliferation of cancer cells. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

実験室実験の利点と制限

2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide is also stable and can be stored for long periods without degradation. However, 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide also has a relatively short half-life, which can make it difficult to study its long-term effects.

将来の方向性

There are several future directions for the study of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide. One direction is the development of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide analogs that have improved solubility and pharmacokinetic properties. Another direction is the study of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide in animal models of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide can also be used as a tool for studying the role of the NMDA receptor in various physiological and pathological conditions.

Conclusion:

In conclusion, 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide is a novel compound that has shown promising results in scientific research related to its mechanism of action, biochemical and physiological effects, and future directions. 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide has potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. Further studies are needed to fully understand the potential of 2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-N-phenethyl-acetamide and its analogs.

科学的研究の応用

医薬品への応用

キノキサリン誘導体は、製薬業界において重要な治療薬です。 それらは、抗癌剤、抗けいれん剤、抗炎症剤、抗糖尿病剤、抗酸化剤、抗菌剤、抗結核剤、抗マラリア剤、抗ウイルス剤、抗HIV剤など、さまざまな用途に使用されています .

エレクトロルミネッセンス材料

これらの化合物は、高輝度と高コントラストのディスプレイを作成するために使用される有機発光ダイオード(OLED)における効率的なエレクトロルミネッセンス材料として応用されています .

蛍光材料

キノキサリン誘導体は蛍光材料として機能し、バイオイメージングや診断などのさまざまな科学分野で不可欠です .

有機半導体

それらは、トランジスタや太陽電池などの電子デバイスにとって重要な、電荷を効率的に輸送する能力があるため、有機半導体として使用されています .

化学スイッチ

これらの化合物は、分子エレクトロニクスやスマートマテリアルにおける潜在的な用途を持つ、化学的に制御可能なスイッチとして機能することができます .

アニオンレセプターの合成

キノキサリン誘導体は、センシングや分離技術で重要なアニオンレセプターの合成におけるビルディングブロックです .

電子輸送材料

それらは、溶媒変色性や会合誘起発光(AIE)増強などのユニークな特性により、さまざまな発光色を実現するOLEDにおいて有利な魅力的な電子輸送材料です .

抗酸化特性

特性

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-17(19-11-10-13-6-2-1-3-7-13)12-16-18(23)21-15-9-5-4-8-14(15)20-16/h1-9,16,20H,10-12H2,(H,19,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYVOKZTHSTUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-diethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363242.png)

![(E)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B363246.png)

![4-nitro-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B363253.png)

![5-[3-(allyloxy)phenyl]-4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363259.png)

![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)

![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)

![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)

![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)

![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)

![N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B363276.png)